5-Amino-2,4-di-tert-butylphenol
Description
Contextualization within Substituted Phenol (B47542) Chemistry
5-Amino-2,4-di-tert-butylphenol is a member of the substituted phenols, a broad class of organic compounds that are foundational to numerous areas of chemical science and industry. oregonstate.eduwisdomlib.org Phenols, characterized by a hydroxyl group attached to an aromatic ring, exhibit a rich and diverse chemistry. The properties and reactivity of the phenolic ring are significantly influenced by the nature and position of other substituents. oregonstate.edulibretexts.org Electron-donating groups, such as the amino group in this compound, and the bulky tert-butyl groups, play a crucial role in modulating the compound's electronic and steric properties.
The presence of the amino group increases the electron density of the aromatic ring, enhancing its reactivity towards electrophilic substitution. wikipedia.org Conversely, the two tert-butyl groups are sterically hindering, which can direct incoming reactants to specific positions and influence the stability of the resulting products. libretexts.org This unique combination of an activating amino group and sterically demanding tert-butyl groups makes this compound a fascinating subject within the broader study of substituted phenols. The interplay of these functional groups governs its reactivity, making it a valuable building block for the synthesis of more complex molecules. oregonstate.edu
The acidity of the phenolic hydroxyl group is also a key characteristic. While phenols are generally more acidic than alcohols, the substituents on the aromatic ring can further modify this property. libretexts.org In the case of this compound, the electron-donating amino group is expected to decrease the acidity of the phenolic proton compared to unsubstituted phenol.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol nih.gov |
| Appearance | Off-white to pink solid chemicalbook.com |
| Storage Temperature | 2-8°C, protected from light chemicalbook.com |
Significance as a Key Intermediate in Organic Synthesis
The true significance of this compound in academic and industrial research lies in its role as a key intermediate in the synthesis of high-value organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a variety of chemical transformations. This dual reactivity makes it an essential building block for constructing complex molecular architectures.
A prime example of its importance is its use in the synthesis of Ivacaftor, a medication used to treat cystic fibrosis. chemicalbook.comgoogle.com In the synthesis of Ivacaftor, this compound undergoes a condensation reaction with a quinoline (B57606) carboxylic acid derivative. chemicalbook.com The development of efficient and scalable synthetic routes to this compound has therefore been an area of active research, driven by the demand for this critical pharmaceutical intermediate. google.comgoogle.com
The synthesis of this compound itself typically starts from 2,4-di-tert-butylphenol (B135424). google.com A common synthetic strategy involves the nitration of 2,4-di-tert-butylphenol to introduce a nitro group at the 5-position, followed by the reduction of the nitro group to the desired amino group. chemicalbook.comchemicalbook.com Various reducing agents and reaction conditions have been explored to optimize the yield and purity of the final product. chemicalbook.comtdcommons.org For instance, one method involves the reduction of 2,4-di-tert-butyl-5-nitrophenol (B1387553) using palladium on activated carbon (Pd/C) as a catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source. chemicalbook.comchemicalbook.com
Overview of Research Trajectories
Research involving this compound has followed several key trajectories. A significant portion of the research has focused on the development and optimization of its synthesis. google.comgoogle.com This includes exploring different nitrating agents, reducing agents, and reaction conditions to improve efficiency, reduce costs, and minimize the formation of impurities. google.com Given its instability as a free base, research has also been directed towards the preparation and characterization of more stable salt forms, such as the hydrochloride salt. google.comnih.gov
Another major research avenue is its application as a building block in the synthesis of novel compounds. Beyond its role in the production of Ivacaftor, the unique substitution pattern of this compound makes it an attractive starting material for creating new molecules with potentially interesting biological or material properties. The presence of the sterically hindered phenol motif is of particular interest, as this structural feature is often associated with antioxidant properties. researchgate.netnih.gov
Furthermore, the study of deuterated analogs, such as this compound-d9, is an emerging area of research. These isotopically labeled compounds are valuable tools in metabolic studies and as internal standards in analytical methods, allowing for more precise quantification and tracking of the compound and its metabolites.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2,4-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSDHPHOWDUJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657693 | |
| Record name | 5-Amino-2,4-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873055-58-4 | |
| Record name | 5-Amino-2,4-bis(1,1-dimethylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873055-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2,4-di-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873055584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2,4-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-2,4-DI-TERT-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VR88Q6FAV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Reaction Design for 5 Amino 2,4 Di Tert Butylphenol
Established Synthetic Routes
A prevalent and well-documented approach for synthesizing 5-Amino-2,4-di-tert-butylphenol involves a nitration-reduction pathway starting from 2,4-di-tert-butylphenol (B135424). This multi-step process necessitates careful control of reaction conditions and often employs protection-deprotection strategies to achieve the desired regioselectivity and yield.
Nitration-Reduction Pathways with Hydroxyl Protection Strategies
The conversion of 2,4-di-tert-butylphenol to its 5-amino derivative is not a direct process. It typically proceeds through the introduction of a nitro group onto the aromatic ring, followed by its subsequent reduction to an amino group. To prevent unwanted side reactions and direct the nitration to the desired position, the phenolic hydroxyl group is often temporarily protected.
The reactivity of the hydroxyl group in phenols can interfere with subsequent reactions, particularly electrophilic aromatic substitution like nitration. libretexts.org Therefore, protecting this group is a crucial first step. This is typically achieved by converting the hydroxyl group into a less reactive ether or ester. libretexts.org Common protecting groups for phenols include methyl ethers and various silyl (B83357) ethers. highfine.com The choice of protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal later in the synthesis. highfine.commasterorganicchemistry.com For instance, a patent describes the use of chloroformate to protect the hydroxyl group of 2,4-di-tert-butylphenol. google.com
Table 1: Common Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Introduction Reagent(s) | Removal Conditions |
| Methyl Ether | Dimethyl sulfate (B86663), Methyl iodide | Strong acids (e.g., BBr₃) |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Fluoride (B91410) ion source (e.g., TBAF) |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, Acid catalyst | Aqueous acid |
| Acetate (B1210297) Ester | Acetic anhydride (B1165640), Pyridine | Mild base or acid |
With the hydroxyl group protected, the next step is the nitration of the aromatic ring. The goal is to introduce a nitro group at the 5-position of the 2,4-di-tert-butylphenol derivative. The directing effects of the two tert-butyl groups and the protected hydroxyl group influence the position of nitration.
Nitration is typically carried out using a nitrating agent such as nitric acid, often in the presence of a strong acid like sulfuric acid. The reaction temperature is carefully controlled, often ranging from 0°C to room temperature, to ensure selective nitration. Another approach involves the use of tert-butyl nitrite, which is considered a safer and more chemoselective nitrating agent for phenols. nih.gov Research has shown that the nitration of 2,4-di-tert-butylphenol can successively lead to the formation of 2,4-di-tert-butyl-6-nitrophenol (B1297931) and then 2,4-di-tert-butyl-4,6-dinitrophenol. cdnsciencepub.com One patented method describes the nitration of 2,6-dialkyl phenols using 30 to 70 percent nitric acid in an inert liquid hydrocarbon solvent at temperatures between 0 and 40°C. google.com
Following the successful nitration of the aromatic ring, the protecting group on the phenolic hydroxyl must be removed to regenerate the free hydroxyl group. The choice of deprotection method is dictated by the nature of the protecting group used. For example, silyl ethers are readily cleaved by fluoride ions, while acetal (B89532) protecting groups like THP are removed under acidic conditions. highfine.commasterorganicchemistry.com A patent for the synthesis of this compound mentions the removal of a protecting group as a key step after nitration. google.com
The final key transformation in this synthetic sequence is the reduction of the nitro group to the desired amino group. This is a common and well-established reaction in organic synthesis.
Several reducing agents can be employed for this purpose. A widely used method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). chemicalbook.com Another effective method involves the use of ammonium (B1175870) formate (B1220265) in the presence of Pd/C, which is a form of transfer hydrogenation. chemicalbook.com A specific procedure details the reduction of 2,4-di-tert-butyl-5-nitrophenol (B1387553) using ammonium formate and Pd-5% wt. on activated carbon in refluxing ethanol (B145695). chemicalbook.com
Table 2: Reagents for the Reduction of Nitro Groups
| Reagent System | Catalyst/Conditions |
| H₂ | Pd/C, PtO₂ |
| Ammonium Formate | Pd/C |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl |
| Iron (Fe) | Acetic Acid |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution |
After the reduction step, the crude this compound needs to be isolated and purified. The product can be isolated as a free base or as an acid addition salt, such as the hydrochloride salt. google.com Purification techniques often involve filtration, extraction, and recrystallization.
For instance, after the reduction with ammonium formate and Pd/C, the reaction mixture is typically filtered through Celite to remove the catalyst. chemicalbook.com The filtrate is then concentrated to yield the crude product. chemicalbook.com Further purification can be achieved by recrystallization from a suitable solvent like methanol (B129727). alfredstate.edu Patents on the purification of aminophenols describe various techniques, including adjusting the pH of the solution to precipitate the product, followed by filtration and washing with solvents like toluene (B28343) and a sodium bisulfite solution to remove impurities and prevent oxidation. google.comgoogle.comepo.orggoogleapis.com Liquid-liquid extraction is another common method to remove impurities. For example, an aqueous solution of the aminophenol can be washed with an organic solvent to remove non-polar impurities. wipo.int The final product is often dried under vacuum. google.com
Isolation and Purification Techniques for the Free Base and Acid Addition Salts
Formation of Hydrochloride Salts for Enhanced Stability
The isolation of this compound as a free base presents significant stability challenges. The free base is susceptible to degradation under normal atmospheric conditions, which can lead to the formation of impurities. google.com This degradation can negatively impact the purity and yield of subsequent reactions where it is used as an intermediate. google.com
To circumvent this instability, a common and effective strategy is the formation of an acid addition salt, most notably the hydrochloride salt. google.com The conversion of the amine functional group to its hydrochloride salt enhances the compound's stability, making it more suitable for storage and large-scale manufacturing processes. This approach prevents the degradation of the free base and ensures a higher purity profile of the final product. google.com Patents related to the synthesis of this compound for pharmaceutical use often specify the isolation of the product as its hydrochloride salt to ensure purity of less than 0.05% of certain impurities by HPLC. google.com
Table 1: Stability of this compound Forms
| Form | Stability | Key Advantages |
| Free Base | Prone to degradation | - |
| Hydrochloride Salt | Highly stable | Prevents impurity formation, suitable for large-scale manufacturing |
Chromatographic Purification Methods
Chromatographic techniques are essential for achieving the high purity of this compound required for pharmaceutical applications. Column chromatography, often utilizing silica (B1680970) gel, is a frequently employed method for the purification of this compound and its synthetic intermediates.
However, for large-scale industrial production, traditional column chromatography can be a cumbersome and costly process. Alternative purification techniques for aminophenols, such as distillation and extractive purification, are also utilized to overcome the limitations of chromatography on an industrial scale. ijariie.comgoogle.comgoogle.com For instance, extractive purification processes have been developed for p-aminophenol that involve pH adjustment and extraction with a solvent mixture to selectively remove impurities. google.comepo.orggoogleapis.com While not specific to this compound, these methods highlight alternative industrial approaches to purifying aminophenols.
Catalytic Hydrogenation Approaches
A primary route for the synthesis of this compound involves the reduction of a nitro-substituted precursor, 2,4-di-tert-butyl-5-nitrophenol. Catalytic hydrogenation is a widely used method for this transformation due to its efficiency and selectivity.
Utilization of Palladium on Carbon and Ammonium Formate
A prominent and effective catalytic system for the reduction of the nitro group is palladium on carbon (Pd/C) in the presence of a hydrogen donor such as ammonium formate. researchgate.net This method, known as catalytic transfer hydrogenation, avoids the need for handling gaseous hydrogen, making it a safer alternative for industrial applications. nih.govrsc.org In this reaction, ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen in situ, which then reduces the nitro group to an amine. nih.govresearchgate.net
Reaction Conditions and Optimization Parameters
The efficiency of the catalytic hydrogenation of nitrophenols is influenced by several parameters that can be optimized to maximize yield and reaction rate.
Catalyst Loading: The amount of palladium on carbon catalyst used is a critical factor. An optimal loading is necessary to ensure a complete and efficient reaction. For instance, in the reduction of p-nitrophenol, catalytic activity was observed to increase with Pd loading up to a certain point, after which agglomeration of nanoparticles could lead to decreased activity. mdpi.com
Hydrogen Donor: Ammonium formate is a commonly used and effective hydrogen donor. researchgate.netnih.gov Other sources like hydrazine (B178648) hydrate (B1144303) can also be employed. researchgate.net The choice and amount of the hydrogen donor are crucial for the reaction's success.
Solvent: The choice of solvent can significantly impact the reaction. Alcohols such as methanol or ethanol are frequently used. rsc.org The solvent must be capable of dissolving the reactants to a sufficient extent to allow the reaction to proceed efficiently.
Temperature: The reaction is often carried out at elevated temperatures, such as at reflux, to increase the reaction rate. google.com
Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material.
Table 2: Parameters for Optimization of Catalytic Hydrogenation
| Parameter | Description | Common Conditions/Observations |
| Catalyst | Type and loading of the catalyst. | Palladium on carbon (Pd/C) is common. commonorganicchemistry.com Optimal loading is crucial to avoid agglomeration. mdpi.com |
| Hydrogen Source | Reagent that provides hydrogen for the reduction. | Ammonium formate is a widely used, safe alternative to H₂ gas. nih.gov |
| Solvent | The medium in which the reaction is conducted. | Methanol and ethanol are frequently used. rsc.org |
| Temperature | The thermal condition of the reaction. | Often performed at reflux to increase the rate. google.com |
| Substrate Concentration | The initial concentration of the nitrophenol. | Can affect the reaction rate. chlorpars.com |
By carefully controlling these parameters, the catalytic hydrogenation of 2,4-di-tert-butyl-5-nitrophenol can be optimized to produce this compound in high yield and purity.
Acetylation-Tert-butylation-Deacetylation Sequences
An alternative synthetic route to this compound involves a multi-step process starting from a simpler aminophenol, which is first protected, then functionalized, and finally deprotected.
N-(3-hydroxyphenyl)acetamide Synthesis via Acetylation
This synthetic pathway commences with the acetylation of m-aminophenol. google.com In this step, the amino group of m-aminophenol is selectively acetylated using acetic anhydride to form N-(3-hydroxyphenyl)acetamide. google.com This initial acetylation serves to protect the amino group, allowing for subsequent reactions to be carried out on the aromatic ring. The reaction is typically performed in a suitable solvent, and the product can be isolated upon completion. google.com This intermediate, N-(3-hydroxyphenyl)acetamide, is then subjected to further reactions, including Friedel-Crafts tert-butylation to introduce the two tert-butyl groups onto the aromatic ring, followed by deacetylation to reveal the free amino group, ultimately yielding this compound. google.com
Regioselective Tert-butylation with Sulfuric Acid Catalysis
A key method for synthesizing this compound involves the regioselective introduction of two tert-butyl groups onto an N-acetylated m-aminophenol precursor. google.com This process utilizes concentrated sulfuric acid as a catalyst with tert-butanol (B103910) serving as the alkylating agent. google.com
The synthesis begins with the acetylation of m-aminophenol to form N-(3-hydroxyphenyl)acetamide. This protected intermediate is then subjected to a Friedel-Crafts alkylation reaction. In this step, the N-(3-hydroxyphenyl)acetamide and tert-butanol are reacted in the presence of concentrated sulfuric acid. The acid protonates the tert-butanol, leading to the formation of a tert-butyl carbocation, a potent electrophile. The hydroxyl and acetamido groups on the phenyl ring direct the incoming electrophile to specific positions. The bulky tert-butyl groups are installed ortho and para to the activating hydroxyl group, resulting in the formation of N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide. google.com This regioselectivity is crucial for obtaining the desired substitution pattern. This synthetic route is advantageous due to the use of readily available starting materials. google.com
Table 1: Synthetic Pathway via Tert-butylation
| Step | Starting Material | Reagents | Product |
| Acetylation | m-Aminophenol | Acetic anhydride or Acetyl chloride | N-(3-hydroxyphenyl)acetamide |
| Tert-butylation | N-(3-hydroxyphenyl)acetamide | tert-Butanol, Concentrated sulfuric acid | N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide |
| Deacetylation | N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide | Acid or Base | This compound |
This table outlines the multi-step synthesis of this compound starting from m-aminophenol, as described in patent literature. google.com
Acidic or Basic Hydrolysis for Deacetylation
The final step in the synthesis pathway described above is the removal of the acetyl protecting group from N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide to yield the target molecule, this compound. google.com This deacetylation can be accomplished through either acidic or basic hydrolysis. google.cometsu.edu
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic. etsu.edu A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and subsequent elimination of the amine as a leaving group, which is protonated under the acidic conditions to form an ammonium salt. etsu.edu Neutralization is then required to obtain the final free amine product. etsu.edu
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the amide. etsu.edunih.govencyclopedia.pub This forms a tetrahedral intermediate. The intermediate then collapses, expelling the amide anion, which is a poor leaving group. This anion subsequently abstracts a proton from the carboxylic acid formed, or from the solvent, to yield the free amine. etsu.edunih.gov Alkaline hydrolysis is a common method for chitin (B13524) deacetylation, which is also an amide hydrolysis reaction. nih.govencyclopedia.pub
Both methods effectively yield this compound, and the choice between them can depend on factors like compatibility with other functional groups and desired work-up procedures. google.com
Novel and Improved Synthetic Processes
Recent advancements in the synthesis of this compound have focused on overcoming the limitations of earlier methods, particularly concerning safety, product stability, and process efficiency.
Strategies for Process Safety and Scalability in Nitration
One established route to a precursor of this compound involves the nitration of 2,4-di-tert-butylphenol. chemicalbook.com However, traditional nitration processes, often using a mixture of concentrated sulfuric and nitric acids, are highly exothermic. google.comvpscience.org This presents significant challenges for temperature control, especially on a commercial scale, increasing the risk of thermal runaway and potential explosions. google.comnumberanalytics.comewadirect.com
To address these safety and scalability concerns, modern strategies focus on several key areas:
Alternative Nitrating Agents: Replacing the aggressive mixed acid system with novel mixtures, such as a nitrate (B79036) source combined with an acid in the presence of a solvent, allows for better temperature management and minimizes the formation of process impurities. google.com Other alternatives include nitronium salts or nitric acid with catalysts like zeolites. numberanalytics.com
Process Control: Implementing advanced process control is crucial for safe nitration. numberanalytics.com Continuous flow reactors are increasingly favored over traditional batch reactors. ewadirect.comrsc.org Flow chemistry offers superior heat and mass transfer, minimizes the volume of hazardous material at any given time, and allows for more precise control over reaction parameters, thereby enhancing safety and consistency. ewadirect.comcorning.com
Solvent Use: The use of a solvent can help to dissipate heat and control the reaction temperature more effectively than neat reaction mixtures. google.com
These strategies make the nitration step more convenient and safer for large-scale industrial operations. google.com
Development of Stable Acid Addition Salts to Prevent Degradation
A significant challenge in the synthesis and storage of this compound is the instability of the free base. The compound readily degrades under normal atmospheric conditions, leading to the formation of impurities. google.com This degradation not only reduces the purity of the final product but also complicates subsequent reactions where it is used as an intermediate. google.com
To overcome this instability, a key innovation has been the isolation of the compound as a stable acid addition salt. google.com The formation of a salt, such as this compound hydrochloride, significantly enhances the product's stability and prevents oxidative degradation. google.com
Table 2: Comparison of Free Base vs. Acid Addition Salt
| Property | This compound (Free Base) | This compound (Acid Addition Salt) |
| Stability | Highly unstable, readily degrades in atmosphere. google.com | Highly stable, avoids degradation. google.com |
| Purity | Results in an impure compound due to degradation. google.com | Allows for isolation of a high-purity compound. google.com |
| Handling | Difficult to handle and store, especially on a large scale. google.com | Suitable for commercial applications and long-term storage. google.comgoogle.com.pg |
| Impurity Profile | Forms degradation impurities (e.g., Formula A). google.com | Minimizes the formation of degradation-related impurities. google.com |
This table highlights the advantages of converting the unstable free base of this compound into a stable acid addition salt. google.com
The process involves converting the synthesized product into its salt form, most commonly the hydrochloride salt, before isolation. google.com Other inorganic acids like nitric acid or organic acids such as sulfonic acids can also be used to form stable salts. google.com.pg This approach has proven crucial for making the synthesis commercially viable, ensuring a product with higher purity and a longer shelf life. google.com
Minimization of Impurity Formation during Synthesis
Impurity control is a critical aspect of synthesizing high-quality this compound. Impurities can arise from several sources, including side reactions, unreacted starting materials, and degradation of the final product.
The primary strategy to minimize impurity formation is the isolation of the product as a stable acid addition salt, as discussed previously. google.com By converting the amine to its hydrochloride salt, for instance, the propensity for oxidative degradation is significantly reduced. This step prevents the formation of impurity A and results in a cleaner product, often obviating the need for chromatographic purification. google.com Furthermore, careful control over nitration conditions helps to avoid the formation of unwanted nitrated isomers and byproducts. google.comnumberanalytics.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while ensuring the process is efficient and economical. Research has focused on refining several parameters throughout the synthetic sequence.
Key areas of optimization include:
Catalyst and Reagent Selection: The choice of catalyst, such as using solid acid catalysts instead of corrosive liquid acids like sulfuric acid, can improve selectivity and simplify work-up procedures. rsc.org
Solvent Effects: The selection of an appropriate solvent is critical. For instance, in certain reaction steps, acetonitrile (B52724) has been shown to be a highly effective solvent, leading to significantly higher yields compared to other solvents like ethanol. researchgate.net
Temperature and Reaction Time: Precise control over temperature is vital, particularly during the exothermic nitration step, to prevent side reactions and ensure safety. numberanalytics.comcorning.com Optimization studies aim to find the ideal balance between reaction rate and selectivity, which often involves adjusting both temperature and reaction duration. researchgate.netresearchgate.net
Work-up and Purification: Modern processes aim to simplify purification. The strategy of isolating the product as a stable salt, for example, avoids complex and costly chromatographic methods. google.com Recrystallization from suitable solvent mixtures, such as ethyl acetate and petroleum ether, can be employed to purify the final product or intermediates. google.com
Through systematic optimization of these factors, processes have been developed that are more suitable for commercial application, offering higher purity and improved yields, with some reported total yields exceeding 60%. google.comgoogle.com
Synthesis of Deuterated Analogues for Mechanistic Studies
The use of isotopically labeled compounds is a cornerstone of modern mechanistic and pharmaceutical research. Deuterated analogues, in particular, serve as invaluable tools for tracing reaction pathways and as internal standards in quantitative analysis. For the intermediate this compound, the synthesis of its deuterated form, this compound-d9, is pivotal for the development and analysis of its subsequent products.
Preparation of this compound-d9
While detailed, peer-reviewed synthetic procedures for this compound-d9 are not extensively published, a plausible and efficient pathway can be constructed based on established methods for the unlabeled (protio) analogue. A known method for synthesizing the unlabeled compound involves the Friedel-Crafts alkylation of an aminophenol derivative. google.com By substituting the standard alkylating agent with its deuterated counterpart, the desired labeled compound can be achieved.
The proposed synthesis commences with meta-aminophenol and proceeds in three main steps:
Protection of the Amino Group: The synthesis begins with the protection of the reactive amino group of meta-aminophenol. This is typically achieved through acetylation using acetic anhydride to form N-(3-hydroxyphenyl)acetamide. This step prevents unwanted side reactions at the amino group during the subsequent alkylation.
Deuterated Friedel-Crafts Alkylation: The key isotope-labeling step is the di-alkylation of the phenol (B47542) ring. N-(3-hydroxyphenyl)acetamide is treated with a deuterated tert-butyl source, such as tert-butanol-d10, in the presence of a strong acid catalyst like sulfuric acid. The electrophilic tert-butyl carbocations generated in situ alkylate the aromatic ring at the positions ortho and para to the activating hydroxyl group, yielding N-(2,4-di-tert-butyl-d9-5-hydroxyphenyl)acetamide. The nine deuterium (B1214612) atoms are thus incorporated into the two tert-butyl groups.
Deprotection: The final step is the hydrolysis of the acetamide (B32628) group to restore the free amine. This is typically accomplished by heating in an acidic or basic solution, which cleaves the amide bond to yield the final product, this compound-d9. google.com
The table below outlines the proposed synthetic scheme.
Table 1: Proposed Synthetic Pathway for this compound-d9
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | meta-aminophenol | Acetic anhydride | N-(3-hydroxyphenyl)acetamide | Protection of the amino group |
| 2 | N-(3-hydroxyphenyl)acetamide | tert-butanol-d10, Sulfuric acid | N-(2,4-di-tert-butyl-d9-5-hydroxyphenyl)acetamide | Introduction of deuterated tert-butyl groups |
The resulting isotopically labeled compound has distinct physical properties from its unlabeled counterpart, which are summarized below.
Table 2: Physicochemical Properties of this compound-d9
| Property | Value |
|---|---|
| CAS Number | 1577233-54-5 clearsynth.com |
| Molecular Formula | C₁₄H₁₄D₉NO clearsynth.com |
| Molecular Weight | 230.39 g/mol clearsynth.com |
| Appearance | Brown Solid |
| Unlabeled CAS | 873055-58-4 srdpharma.comnih.gov |
Applications in Isotopic Labeling and Reaction Tracing
The primary application of this compound-d9 is its role as a critical intermediate in the synthesis of deuterated pharmaceutical agents, most notably Ivacaftor-d9. clearsynth.comsrdpharma.com Ivacaftor is a drug used to treat cystic fibrosis by targeting a specific gene mutation. nih.gov The synthesis of its deuterated version is essential for clinical and research applications.
Reaction Tracing: In the context of process chemistry and scale-up, isotopically labeled intermediates like this compound-d9 can be used to trace the reaction pathway. By incorporating the labeled compound into the synthesis of Ivacaftor-d9, chemists can accurately track the conversion, identify potential byproducts, and optimize reaction conditions for yield and purity. The unique mass signature of the deuterated compound allows for its precise detection via mass spectrometry even in complex reaction mixtures.
Isotopic Labeling for Pharmacokinetic Studies: The most significant application of this compound-d9 is realized through its conversion to Ivacaftor-d9. Stable isotope-labeled drugs are the gold standard for use as internal standards in bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
When studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) of Ivacaftor in biological samples (e.g., blood plasma or serum), a known quantity of Ivacaftor-d9 is added to each sample. Because Ivacaftor-d9 is chemically identical to the unlabeled drug, it exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass, it is easily differentiated by the mass spectrometer. This co-analyte strategy allows for highly accurate and precise quantification of the unlabeled drug by correcting for any analyte loss during sample processing, thereby improving the reliability of pharmacokinetic data. The use of stable isotope labeling in this manner is a fundamental technique in modern drug development and clinical pharmacology.
Advanced Spectroscopic and Computational Characterization of 5 Amino 2,4 Di Tert Butylphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon-hydrogen framework.
Proton NMR (¹H-NMR) for Structural Confirmation
Proton NMR (¹H-NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H-NMR spectrum of 5-Amino-2,4-di-tert-butylphenol allows for the confirmation of its substitution pattern on the benzene (B151609) ring. chemicalbook.com
The key signals in the spectrum correspond to the two aromatic protons, the protons of the two tert-butyl groups, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The distinct chemical shifts (δ) for these protons are influenced by the electronic effects of the substituents. The electron-donating hydroxyl and amino groups and the bulky tert-butyl groups create a unique electronic environment for each proton, leading to a well-resolved spectrum.
The expected signals for this compound are summarized in the table below. The two aromatic protons appear as distinct singlets due to the lack of adjacent protons (ortho or meta coupling). The eighteen protons of the two tert-butyl groups also appear as sharp singlets, though at different chemical shifts due to their different positions relative to the other functional groups. The amine and hydroxyl protons often appear as broad singlets and their chemical shifts can vary with solvent and concentration.
Interactive ¹H-NMR Data Table for this compound Data presented is typical and may vary based on solvent and experimental conditions.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ at C2 | ~1.40 | Singlet | 9H |
| C(CH₃)₃ at C4 | ~1.25 | Singlet | 9H |
| Aromatic H at C3 | ~6.70 | Singlet | 1H |
| Aromatic H at C6 | ~6.10 | Singlet | 1H |
| -NH₂ | Variable (broad) | Singlet | 2H |
| -OH | Variable (broad) | Singlet | 1H |
Carbon-13 NMR (¹³C-NMR) for Carbon Framework Elucidation
While ¹H-NMR reveals the proton structure, Carbon-13 NMR (¹³C-NMR) is used to elucidate the carbon backbone of a molecule. chemicalbook.com In a proton-decoupled ¹³C-NMR spectrum, each unique carbon atom typically appears as a single line, providing a count of the non-equivalent carbons in the structure. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. oregonstate.eduwisc.edu
For this compound, ten distinct signals are expected, corresponding to the six aromatic carbons and the four types of carbons in the two tert-butyl groups (two quaternary carbons and two sets of methyl carbons). The carbons attached to the electron-withdrawing oxygen (C1) and the electron-donating nitrogen (C5) will have characteristic chemical shifts, as will the carbons bearing the tert-butyl groups (C2 and C4). chemicalbook.com
Interactive ¹³C-NMR Data Table for this compound Predicted chemical shifts based on substituent effects and data from related compounds like 2,4-di-tert-butylphenol (B135424). chemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-OH) | 145-155 |
| C2 (-C(CH₃)₃) | 135-145 |
| C3 | 110-120 |
| C4 (-C(CH₃)₃) | 130-140 |
| C5 (-NH₂) | 138-148 |
| C6 | 100-110 |
| C (CH₃)₃ at C2 | 30-35 |
| C(C H₃)₃ at C2 | 28-32 |
| C (CH₃)₃ at C4 | 30-35 |
| C(C H₃)₃ at C4 | 28-32 |
Two-Dimensional NMR Techniques (e.g., HH-COSY, TOCSY)
Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (HH-COSY) and Total Correlation Spectroscopy (TOCSY), are powerful methods for establishing connectivity between protons within a molecule. nih.govyoutube.com
HH-COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. A cross-peak in a COSY spectrum indicates a direct spin-spin coupling between two protons. For this compound, a COSY experiment would be relatively simple due to the isolated nature of the aromatic protons. It would primarily be used to confirm the absence of coupling between the H3 and H6 protons, reinforcing the 1,2,4,5-substitution pattern. youtube.com
TOCSY (Total Correlation Spectroscopy): TOCSY, also known as HOHAHA (Homonuclear Hartmann-Hahn spectroscopy), extends the correlation beyond directly coupled protons to reveal entire spin systems. youtube.com It shows correlations between a given proton and all other protons within its coupled network. nih.govnih.gov In the case of this compound, where the aromatic protons are isolated, TOCSY would not provide additional correlations within the aromatic ring. However, in derivatives where the substituent pattern allows for adjacent aromatic protons, TOCSY would be invaluable for identifying all protons belonging to a particular benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound and can aid in identifying unknown substances, such as degradation products.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like phenols without causing significant fragmentation. purdue.edu For this compound (Molecular Formula: C₁₄H₂₃NO, Molecular Weight: 221.34 Da), ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. bldpharm.comnih.gov
The detection of this ion provides a direct and accurate measurement of the compound's molecular weight.
Interactive ESI-MS Data Table for this compound
| Ion | Calculated m/z | Observed m/z (Expected) |
| [M+H]⁺ | 222.1856 | ~222.2 |
The high-resolution mass spectrometry (HRMS) capability of modern instruments can provide a mass measurement with high accuracy, which can be used to confirm the elemental composition (C₁₄H₂₃NO) of the molecule. nih.gov
Applications in Degradation Product Identification
Phenolic compounds can degrade under various environmental or chemical conditions, such as exposure to strong acids, bases, or oxidizing agents. rsc.org Mass spectrometry, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is a powerful tool for identifying the products of such degradation. irjet.netnih.gov
For this compound, potential degradation pathways could include:
Oxidation: The phenol (B47542) and amine functionalities are susceptible to oxidation, which could lead to the formation of quinone-imine or other oxidized species.
Dealkylation: Loss of one or both tert-butyl groups is a possible degradation route.
Polymerization: Phenolic compounds can undergo oxidative coupling to form dimeric or polymeric products.
By comparing the mass spectra of a degraded sample to that of the pure compound, new peaks corresponding to degradation products can be identified. For instance, the degradation of the related compound 2,4-di-tert-butylphenol has been shown to produce 3,5-di-tert-butylcatechol, which can be identified by its distinct molecular weight using GC-MS. nih.gov Similarly, the hydrolytic degradation of paracetamol to p-aminophenol is readily monitored by LC-MS. nih.govthaiscience.info The fragmentation patterns of these new ions in tandem mass spectrometry (MS/MS) experiments can then be used to propose their chemical structures, providing critical insight into the stability and degradation pathways of the parent molecule. nih.govcore.ac.uk
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
The FTIR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the hydroxyl (-OH), amino (-NH₂), tert-butyl, and benzene ring moieties. While a directly published spectrum for this specific compound is not widely available, its vibrational characteristics can be accurately predicted based on extensive studies of its parent molecule, 2,4-di-tert-butylphenol (2,4-DTBP), and other substituted phenols and anilines. researchgate.netcdnsciencepub.comnih.gov
The O-H stretching vibration in sterically hindered phenols like 2,4-DTBP typically appears at a higher frequency compared to non-hindered phenols. For 2,6-di-tert-butyl-4-substituted phenols, this band is observed around 3640-3650 cm⁻¹. researchgate.netcdnsciencepub.com The amino group (-NH₂) introduces its own characteristic vibrations. Typically, primary amines show two N-H stretching bands: an asymmetric and a symmetric stretch, usually found in the 3300-3500 cm⁻¹ region. The presence of both -OH and -NH₂ groups can also lead to intra- and intermolecular hydrogen bonding, which may cause broadening and shifting of these bands.
A theoretical and experimental study on 2,4-DTBP using Density Functional Theory (DFT) has provided detailed assignments for its vibrational modes, which serve as a strong foundation for interpreting the spectrum of its 5-amino derivative. nih.gov
Table 1: Characteristic FTIR Vibrational Frequencies for this compound (Based on 2,4-DTBP and Substituted Phenols/Anilines)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference/Comment |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | ~3645 | Characteristic of sterically hindered phenols. researchgate.netcdnsciencepub.com |
| Amino (-NH₂) | N-H Asymmetric Stretch | 3450 - 3500 | Expected for primary aromatic amines. |
| Amino (-NH₂) | N-H Symmetric Stretch | 3350 - 3420 | Expected for primary aromatic amines. |
| Amino (-NH₂) | N-H Scissoring (Bending) | 1590 - 1650 | --- |
| Alkyl C-H | Asymmetric/Symmetric Stretch | 2870 - 2965 | From tert-butyl groups. nih.gov |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | --- |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands expected. nih.gov |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic ring. The phenol chromophore exhibits characteristic π → π* transitions. The introduction of the amino group, a powerful auxochrome, at the 5-position is expected to cause a significant bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands compared to the parent 2,4-di-tert-butylphenol.
Studies on related compounds show that 2,4-di-tert-butylphenol exhibits absorption maxima in the ultraviolet region. spectrabase.com Theoretical calculations on a similar molecule, 2,4-di-tert-butyl-6-(p-tolylamino)phenol, using time-dependent DFT (TD-DFT) predicted a maximum absorption wavelength (λₘₐₓ) at 325.35 nm, corresponding to a π → π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net Given the electronic similarities, the spectrum of this compound is expected to show strong absorptions in a comparable region, likely between 280 and 330 nm, reflecting the conjugated system influenced by both the hydroxyl and amino electron-donating groups.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Compound | Predicted λₘₐₓ (nm) | Transition Type | Reference/Comment |
|---|---|---|---|
| This compound | 280 - 330 | π → π* | Predicted based on auxochromic effects and data from similar molecules. researchgate.net |
Electrochemical Characterization
Electrochemical methods, particularly cyclic voltammetry, are used to study the redox properties of molecules, providing insights into their ability to donate or accept electrons.
Cyclic Voltammetry for Redox Behavior Analysis
The redox behavior of this compound is of significant interest due to the presence of two electroactive moieties: the phenolic hydroxyl group and the aromatic amino group. Both groups are susceptible to oxidation. Cyclic voltammetry (CV) is an effective technique for probing these processes. mdpi.comlongdom.org
In studies of similar phenolic compounds, such as parabens and p-cresol, a single irreversible anodic (oxidation) peak is typically observed at potentials around +0.8 V versus a reference electrode. researchgate.net This peak corresponds to the oxidation of the phenolic hydroxyl group to a phenoxy radical. Aromatic amines also undergo oxidation, often at similar potentials.
For this compound, the cyclic voltammogram is expected to show at least one irreversible oxidation wave. The potential of this wave will be influenced by the combined electron-donating effects of the -OH and -NH₂ groups, which lower the energy required for electron removal. The oxidation process is likely complex, potentially involving the formation of radical species that can undergo further reactions or polymerization on the electrode surface, a common characteristic for phenolic compounds. mdpi.comresearchgate.net
Table 3: Expected Electrochemical Properties of this compound
| Property | Expected Value/Behavior | Reference/Comment |
|---|---|---|
| Oxidation Potential (Epa) | ~ +0.5 to +0.8 V | Expected range based on analogous phenolic and amino compounds. researchgate.net |
| Redox Behavior | Irreversible | Typical for the oxidation of phenolic compounds. researchgate.net |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides a theoretical framework to understand and predict the molecular properties of compounds like this compound, complementing experimental data.
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have been successfully applied to analyze the conformational stability, molecular structure, and vibrational spectra of 2,4-di-tert-butylphenol. nih.gov These studies can be extended to its 5-amino derivative.
Such calculations allow for the optimization of the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the ionization potential and the molecule's ability to act as an electron donor, while the HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and corresponds to the electronic transitions observed in UV-Vis spectroscopy. nih.gov Theoretical vibrational frequency calculations are also invaluable for assigning the bands observed in experimental FTIR and Raman spectra. nih.govresearchgate.net
Table 4: Selected Theoretically Calculated Parameters for 2,4-di-tert-butylphenol (as a model for the 5-Amino derivative)
| Parameter | Method | Calculated Value | Reference |
|---|---|---|---|
| O-H Bond Length | B3LYP/6-31G(d,p) | 0.966 Å | nih.gov |
| C-O Bond Length | B3LYP/6-31G(d,p) | 1.374 Å | nih.gov |
| C-O-H Bond Angle | B3LYP/6-31G(d,p) | 110.1° | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and molecular structures of organic compounds. ingentaconnect.comingentaconnect.comresearchgate.netresearchgate.net This method is founded on the principle that the ground-state energy of a molecule can be determined from its electron density. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, can elucidate several key structural and electronic parameters. ingentaconnect.comingentaconnect.comresearchgate.net
Molecular Geometry and Stability: DFT is instrumental in optimizing the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the amino and hydroxyl groups on the phenyl ring, as well as the orientation of the bulky tert-butyl groups. The steric hindrance imposed by the tert-butyl groups is a significant factor influencing the planarity of the molecule and the conformation of the substituent groups. vinatiorganics.com
Electronic Properties: Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For aminophenol derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amino and hydroxyl groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO distribution highlights the regions susceptible to nucleophilic attack.
In studies of aminophenol isomers, it has been shown that the position of the amino group significantly influences the HOMO and LUMO energies, ionization potential (IP), and bond dissociation energies (BDE). ingentaconnect.comresearchgate.net For instance, 4-aminophenol (B1666318) generally exhibits a lower HOMO-LUMO gap compared to its 2- and 3-isomers, suggesting higher reactivity. ingentaconnect.com Similar calculations for this compound would provide insights into its reactivity profile.
Reactivity Descriptors: DFT calculations can also be used to determine various reactivity descriptors, such as ionization potential, electron affinity, and global hardness and softness. These parameters are crucial for understanding the molecule's behavior in chemical reactions, particularly its antioxidant potential. The bond dissociation enthalpy (BDE) of the phenolic O-H bond and the N-H bonds of the amino group are particularly relevant for antioxidant activity, as they quantify the ease of hydrogen atom donation to scavenge free radicals. explorationpub.com
Table 1: Predicted Electronic Properties of Aminophenol Isomers from DFT Calculations This table presents representative data from studies on aminophenol isomers to illustrate the types of parameters that would be calculated for this compound. Specific values for the target compound are not available in the literature.
| Property | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |
| HOMO Energy (eV) ingentaconnect.com | -4.86 | -5.10 | -4.70 |
| LUMO Energy (eV) | Data not available | Data not available | Data not available |
| Ionization Potential (kcal/mol) ingentaconnect.com | 161.09 | 166.29 | 157.44 |
| O-H Bond Dissociation Energy (kcal/mol) ingentaconnect.com | 387.06 | 399.29 | 389.92 |
| N-H Bond Dissociation Energy (kcal/mol) ingentaconnect.com | 397.59 | 410.28 | 385.06 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. researchgate.net It is widely employed for predicting UV-Visible absorption spectra and understanding the nature of electronic transitions. youtube.com For this compound, TD-DFT calculations would provide valuable information about its photophysical properties.
The primary application of TD-DFT is the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum. tandfonline.com The theory also allows for the determination of oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, the nature of the excited states (e.g., π→π, n→π) can be elucidated.
In studies of substituted phenols, TD-DFT has been successfully used to interpret their electronic spectra and the effect of different substituents on the absorption wavelengths. researchgate.netsemanticscholar.org For example, the presence of an amino group, an electron-donating group, typically causes a bathochromic (red) shift in the absorption spectrum compared to unsubstituted phenol. The combination of the amino group and the bulky tert-butyl groups in this compound would be expected to influence its absorption profile, and TD-DFT would be the method of choice to predict and understand these effects.
Furthermore, TD-DFT can be used to study the properties of excited states, such as their geometry, dipole moment, and reactivity, which can differ significantly from the ground state. bohrium.com This is particularly relevant for understanding photochemical reactions and the potential for photo-induced electron transfer or proton transfer processes.
Table 2: Illustrative TD-DFT Calculated Excitation Properties for Substituted Phenols This table provides an example of the data that would be generated from TD-DFT calculations for this compound, based on findings for related compounds. Specific data for the target molecule is not publicly available.
| Compound | Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| 2-Aminophenol researchgate.net | Methanol (B129727) | 280 | > 0.1 | HOMO → LUMO (π→π) |
| 2-Nitrophenol researchgate.net | Methanol | 350 | > 0.1 | HOMO → LUMO (π→π with CT character) |
Molecular Mechanics Calculations for Conformational Analysis
Conformational analysis using MM force fields (e.g., MMFF94, AMBER) involves systematically exploring the potential energy surface by rotating the rotatable bonds. This process identifies the low-energy conformers, or stable three-dimensional arrangements of the atoms. For this compound, this would involve studying the rotation of the hydroxyl and amino groups, as well as the methyl groups of the tert-butyl substituents.
The results of a conformational analysis would include the relative energies of the different conformers and their populations at a given temperature, based on the Boltzmann distribution. This information is crucial for understanding which conformations are most likely to be present and to participate in chemical reactions or biological interactions. The steric hindrance from the tert-butyl groups is known to play a critical role in the antioxidant activity of phenolic compounds by stabilizing the resulting phenoxyl radical. nih.govmdpi.commdpi.com
Table 3: Hypothetical Conformational Analysis Data for this compound This table illustrates the type of output expected from a molecular mechanics conformational analysis. The values are hypothetical as specific data for this compound is not available.
| Conformer | Dihedral Angle (C1-C2-O-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 | 0° | 0.00 | 75.3 |
| 2 | 180° | 1.50 | 8.8 |
| 3 | 60° | 2.50 | 1.9 |
| 4 | -60° | 2.50 | 1.9 |
Prediction of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netnih.gov For this compound, these calculations would provide theoretical chemical shifts for all the hydrogen and carbon atoms in the molecule. By comparing the calculated spectra with experimental data, a definitive assignment of the NMR signals can be achieved. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the amino, hydroxyl, and tert-butyl substituents.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculations provide a theoretical infrared (IR) and Raman spectrum that can be compared with experimental measurements. researchgate.netnih.govarxiv.org The analysis of the vibrational modes allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the different functional groups in this compound, such as the O-H and N-H stretches, and the vibrations of the aromatic ring.
Table 4: Representative Predicted Spectroscopic Data for a Substituted Phenol This table shows the kind of data that would be generated for this compound. The example is based on general knowledge of spectroscopic predictions for similar molecules, as specific computational data for the target compound is not available.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm, relative to TMS) | Aromatic Protons: 6.5-7.5; OH Proton: 4.5-5.5; NH₂ Protons: 3.5-4.5; tert-Butyl Protons: 1.2-1.5 |
| ¹³C NMR Chemical Shift (ppm, relative to TMS) | Aromatic Carbons: 110-160; tert-Butyl Carbons: 30-35 |
| Key IR Vibrational Frequencies (cm⁻¹) | O-H Stretch: 3600-3650; N-H Stretch: 3300-3500; C=C Aromatic Stretch: 1500-1600; C-O Stretch: 1200-1250 |
Chemical Reactivity and Mechanistic Investigations of 5 Amino 2,4 Di Tert Butylphenol
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution reactions on the 5-Amino-2,4-di-tert-butylphenol ring are influenced by the directing effects of the existing substituents. The hydroxyl (-OH) and amino (-NH2) groups are powerful activating, ortho-para directing groups, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para to themselves. msu.edu Conversely, the bulky tert-butyl groups at positions 2 and 4 introduce significant steric hindrance, which can block or slow reactions at adjacent sites.
In this molecule, the positions are numbered relative to the hydroxyl group at C1. The substituents are: -OH (C1), tert-butyl (C2), tert-butyl (C4), and -NH2 (C5). The available positions for substitution are C3 and C6.
Position 6: This position is ortho to the hydroxyl group and ortho to the amino group. It is, therefore, highly activated by both powerful activating groups.
Position 3: This position is meta to both the hydroxyl and amino groups and ortho to the two tert-butyl groups.
Due to the strong activation at position 6 and significant steric hindrance around position 3, electrophilic substitution is expected to occur preferentially at the C6 position. While general electrophilic substitution reactions are known for this class of compounds, specific, well-documented examples for this compound are not extensively reported in the scientific literature. The synthesis of the molecule often starts with an already substituted phenol (B47542), such as 2,4-di-tert-butylphenol (B135424), which is then nitrated and subsequently reduced. google.comgoogle.com
Oxidation Reactions
The phenolic and amino functionalities render this compound susceptible to oxidation. The presence of the electron-donating groups facilitates the removal of electrons from the aromatic system.
Formation of Quinone Derivatives
Oxidation of this compound can lead to the formation of quinone derivatives. Phenols, especially those with electron-donating substituents, are known to oxidize to quinones. Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide can be employed for this transformation. The likely product would be a benzoquinone, formed by the oxidation of the phenol ring. For related di-tert-butylphenols, oxidation can lead to the formation of corresponding quinones, such as 2,6-di-tert-butyl-1,4-benzoquinone from 2,6-di-tert-butylphenol. nih.gov The specific structure of the quinone derivative formed from this compound would depend on the reaction conditions and the oxidant used.
Reduction Reactions
Reduction reactions of this compound are not as commonly described as its synthesis via reduction. The typical synthesis involves the reduction of a nitro group to form the amino group. chemicalbook.com
However, the aromatic ring itself can be reduced under specific, often harsh, conditions. Catalytic hydrogenation of aromatic rings generally requires high pressures and temperatures or highly active catalysts like rhodium on carbon. libretexts.orgpressbooks.pub Applying such conditions to this compound would likely result in the reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring, yielding the corresponding amino-di-tert-butylcyclohexanol. For instance, 4-tert-butylphenol (B1678320) can be reduced to 4-tert-butylcyclohexanol (B146172) under forcing hydrogenation conditions. pressbooks.pub
Table 1: Potential Reduction Products
| Starting Material | Reaction Type | Potential Product |
|---|---|---|
| This compound | Catalytic Hydrogenation of Aromatic Ring | 5-Amino-2,4-di-tert-butylcyclohexanol |
Substitution Reactions Involving Amino and Hydroxyl Groups
Both the amino and hydroxyl groups of this compound can undergo substitution reactions. These reactions are crucial for its use as a synthetic intermediate.
The hydroxyl group can be protected to prevent unwanted side reactions. For example, it can react with chloroformates, such as methyl chloroformate, in the presence of a base to form a carbonate ester. google.com This protection strategy is sometimes employed before carrying out other transformations on the molecule. google.com
The amino group is nucleophilic and readily undergoes acylation. A prominent example is its role in the synthesis of the drug Ivacaftor. In this synthesis, the amino group of this compound hydrochloride reacts with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which has been activated with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form an amide bond. google.com
Table 2: Examples of Substitution Reactions on Functional Groups
| Functional Group | Reagent | Product Type |
|---|---|---|
| Hydroxyl (-OH) | Methyl Chloroformate | Carbonate Ester |
| Amino (-NH2) | Activated Carboxylic Acid (e.g., with HATU) | Amide |
Nucleophilic Reactivity of the Amino Group
The primary amine (-NH2) at the C5 position imparts significant nucleophilic character to the molecule. This reactivity is a cornerstone of its application in organic synthesis. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds.
The most critical and well-documented demonstration of this nucleophilicity is in the synthesis of Ivacaftor. The reaction involves the formation of an amide linkage by the nucleophilic attack of the amino group on an activated carboxyl group of a quinoline (B57606) derivative. google.com This reaction highlights the selective reactivity of the amino group, which can form a stable amide bond, a key structural feature of the final pharmaceutical product.
Interaction with Metal Ions and Complexation Studies
While specific complexation studies involving this compound are not widely reported, its structure suggests a strong potential for acting as a ligand in coordination chemistry. The presence of both a hydroxyl (O-donor) and an amino (N-donor) group in a 1,3-relationship (meta) allows it to function as a bidentate ligand, capable of forming a six-membered chelate ring with a metal ion.
The field of aminophenol-based ligands is well-established. derpharmachemica.comsemanticscholar.org Research on other aminophenols has shown their ability to form stable complexes with a variety of transition metals and main group elements, including palladium, osmium, iron, tin, and aluminum. derpharmachemica.comst-andrews.ac.ukrsc.orgnih.gov These aminophenolate complexes have applications in catalysis, mimicking enzyme activity, and materials science. derpharmachemica.comnih.gov Given these precedents, it is highly probable that this compound could form stable complexes, with the bulky tert-butyl groups potentially influencing the coordination geometry, solubility, and stability of the resulting metal complexes.
Radical Chemistry and Dimerization Pathways
The presence of both a phenolic hydroxyl group and an aromatic amino group on the same ring makes this compound susceptible to oxidative processes that can proceed via radical intermediates. The steric hindrance provided by the two tert-butyl groups ortho and para to the hydroxyl group plays a significant role in the stability and subsequent reaction pathways of these radicals.
While direct studies on the radical chemistry of this compound are not extensively detailed in the provided search results, the behavior of structurally related hindered phenols provides a basis for understanding its potential reactivity. Hindered phenols are well-known for their ability to act as antioxidants by scavenging radicals. This process involves the formation of a stabilized phenoxyl radical. For instance, compounds like 2,4-di-tert-butylphenol and 2,6-di-tert-butyl-4-methylphenol are known to form phenoxyl radicals upon oxidation. nih.govacs.org The stability of these radicals is attributed to the steric shielding by the bulky tert-butyl groups, which limits their ability to participate in certain bimolecular reactions.
In the case of this compound, oxidation would likely lead to the formation of a phenoxyl radical. The additional amino group at the 5-position, being an electron-donating group, would further influence the electron distribution and stability of this radical intermediate. The isolation of this compound as an acid addition salt, such as the hydrochloride salt, is a common strategy to improve its stability and prevent degradation, which can occur under normal atmospheric conditions. google.com This degradation is likely an oxidative process, hinting at the compound's propensity to undergo radical-mediated reactions.
Carbon-Carbon Coupling Products
The formation of radical intermediates often opens pathways for dimerization. In the context of hindered phenols, radical-radical coupling can lead to the formation of new carbon-carbon or carbon-oxygen bonds. For related compounds like 2,4-di-tert-butylphenol, dimerization via carbon-carbon coupling has been observed.
The biogenesis of some dimeric alkaloids is thought to occur through the oxidative radical dimerization of monomeric subunits, which establishes vicinal quaternary carbon centers. nih.gov This principle of radical-mediated dimerization is a powerful tool in chemical synthesis for creating complex molecular architectures. nih.govnih.gov For this compound, the formation of a phenoxyl radical could potentially be followed by a dimerization step. The specific regiochemistry of this coupling would be influenced by the positions of the bulky tert-butyl groups and the electronic influence of the amino substituent. However, specific carbon-carbon coupled dimers of this compound are not explicitly identified in the provided search results.
Derivatization for Advanced Materials and Pharmaceutical Applications
This compound is a key intermediate in the synthesis of pharmaceutically active compounds, most notably Ivacaftor. researchgate.nettdcommons.orgsgtlifesciences.com Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and is used in the treatment of cystic fibrosis. researchgate.nettdcommons.org The synthesis of Ivacaftor involves the coupling of this compound with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. googleapis.com To achieve this transformation efficiently, derivatization of the amino group of this compound is often a crucial step.
Formation of Carbamate (B1207046) Derivatives
In the synthesis of complex molecules like Ivacaftor, protecting reactive functional groups is a common strategy to prevent unwanted side reactions. The amino group of this compound can be protected through the formation of a carbamate derivative. This is particularly important during the amide bond formation with the quinoline carboxylic acid, where the unprotected amino group could interfere with the desired reaction.
One of the key carbamate derivatives mentioned in synthetic routes to Ivacaftor is 5-amino-2,4-di-tert-butylphenyl methyl carbonate. nih.gov In this molecule, the phenolic hydroxyl group is converted to a methyl carbonate, which serves as a protecting group. This protected intermediate is then used in the coupling reaction.
Alternatively, and more directly related to the derivatization of the amino group itself, carbamates can be formed from the amino group to modulate its reactivity. While the provided results focus on the protection of the hydroxyl group as a carbonate, the principle of using carbamates as protecting groups for anilines is a fundamental concept in organic synthesis. The formation of a carbamate, such as a tert-butoxycarbonyl (Boc) or a carboxybenzyl (Cbz) derivative, from the amino group of this compound would be a standard procedure to allow for selective reaction at the phenolic hydroxyl group or to modify the electronic properties of the molecule for specific applications in advanced materials or as pharmaceutical intermediates.
The table below summarizes synthetic approaches to Ivacaftor, highlighting the role of this compound and its derivatives.
| Starting Materials | Key Intermediate | Coupling Partner | Product | Reference |
| 2,4-di-tert-butyl-phenol | This compound (5a) | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4a) | Ivacaftor | nih.gov |
| 2,4-di-tert-butyl-phenol | 5-amino-2,4-di-tert-butylphenyl methyl carbonate (5b) | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4a) | Ivacaftor | nih.gov |
| Ethyl 2-(1H-indol-3-yl)acetate | 5-(2-(1H-indol-3-yl)acetamido)-2,4-di-tert-butylphenyl methyl carbonate | Not applicable (precursor to quinoline) | Ivacaftor | googleapis.com |
| 2,4-di-tert-butyl-5-nitrophenol (B1387553) | This compound | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Ivacaftor | tdcommons.orgchemicalbook.com |
Applications in Pharmaceutical and Materials Science Research
Role as a Pharmaceutical Intermediate
5-Amino-2,4-di-tert-butylphenol serves as a critical precursor in the production of various organic compounds, including those with significant biological activity. Its role is particularly prominent in the synthesis of the cystic fibrosis medication, Ivacaftor. acs.org
Precursor in Ivacaftor Synthesis
The final step in the synthesis of Ivacaftor involves a condensation reaction to form an amide bond. mdpi.com This reaction connects the this compound intermediate with a quinoline (B57606) fragment, specifically 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. googleapis.comchegg.com The amino group (-NH2) of this compound acts as a nucleophile, attacking the activated carboxylic acid of the quinoline component. chegg.com
This amide bond formation is a pivotal step. mdpi.com Due to the weakly nucleophilic nature of the amine in this compound, a strong activating or coupling agent is often required to facilitate the reaction and ensure a high yield. chegg.com Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are employed to activate the carboxylic acid, enabling the formation of the crucial amide linkage. mdpi.com
Table 1: Key Components in Ivacaftor Synthesis Condensation Reaction
| Reactant | Role | Chemical Formula |
|---|---|---|
| This compound | Nucleophilic Intermediate | C₁₄H₂₃NO |
| 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Carboxylic Acid Component | C₁₀H₇NO₃ |
| Coupling Agent (e.g., HATU) | Activates Carboxylic Acid | C₁₀H₁₅F₆N₆OP |
It is proposed that an intramolecular hydrogen bond forms between the amide hydrogen and the carbonyl oxygen of the quinolinone ring system. This interaction forces the entire molecule into a favorable planar conformation. acs.org This planarity is essential for the molecule to effectively bind to its target and exert its therapeutic effect. While the tert-butyl groups of the precursor are large and create steric hindrance, they also contribute to the specific conformation and hydrophobic interactions necessary for activity. acs.org Studies have shown that modifications to the amide linker that disrupt this planarity can lead to a decrease in the drug's potency, underscoring the importance of the rigid, planar structure facilitated by the initial build of the molecule. acs.org
Synthesis of Other Biologically Active Compounds
The utility of this compound extends beyond Ivacaftor. As a sterically hindered phenolic amine, it is a valuable starting material for creating a variety of other complex molecules. Its antioxidant properties, conferred by the hindered phenol (B47542) group, and the reactive potential of the amino group make it a candidate for incorporation into other compounds with potential therapeutic applications.
For instance, derivatives of 2,4-di-tert-butylphenol (B135424) have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The compound 2,4-di-tert-butylphenol itself has shown the ability to inhibit the growth of the plant pathogen Ralstonia solanacearum, suggesting potential applications in agriculture. nih.gov Furthermore, related benzofuranone structures can be synthesized from 2,4-di-tert-butylphenol, and other studies have focused on creating amide derivatives from various aminophenols for potential antifungal applications. nih.govprepchem.com The synthesis of nitroindazole derivatives from related hydroxyphenyl compounds also points to the broad potential of this chemical class in developing new biologically active agents. marquette.edu
Applications in Materials Science
The chemical properties of this compound, particularly the antioxidant nature of the hindered phenol group, make it a compound of interest in materials science.
Exploration in New Material Development
Phenolic compounds, especially those with bulky tert-butyl groups, are well-known for their ability to function as antioxidants. These groups can stabilize materials and protect them from oxidative degradation caused by exposure to oxygen and heat. This property is crucial in the manufacturing of various materials, such as rubber and plastics, to enhance their durability and performance. While specific research detailing the incorporation of this compound into new materials is not extensively published, the known functions of its parent class of compounds, tert-butyl phenol antioxidants (TBP-AOs), are widely applied. The dual functionality of this compound (an antioxidant phenol and a reactive amine) presents possibilities for its use as a monomer or an additive in the development of new polymers or functional materials where both oxidative stability and specific chemical reactivity are desired.
Role in Stabilizing Polymeric Materials (e.g., Polyethylene)
Sterically hindered phenols are a well-established class of antioxidants used to protect polymeric materials from degradation. The bulky tert-butyl groups adjacent to the hydroxyl group on the phenol ring are key to their stabilizing function. This structural arrangement enhances the stability of the phenoxy radical that forms when the antioxidant neutralizes free radicals, thereby preventing or slowing down the oxidative degradation of the polymer. nih.gov
While direct research literature detailing the specific use of this compound as a primary stabilizer for polyethylene (B3416737) is not extensively published, the broader class of 2,4-di-tert-butylphenol derivatives is widely employed in the stabilization of polyolefins, including polyethylene. google.comspecialchem.com These compounds are effective in preventing degradation during high-temperature processing and long-term use. specialchem.com The stabilization mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to terminate the radical chain reactions that lead to the breakdown of the polymer matrix. nih.govresearchgate.net
The introduction of an amino group to the 2,4-di-tert-butylphenol structure, as in this compound, suggests the potential for dual-functionality or modified activity. Amine-based stabilizers are also known for their antioxidant properties in polymers. Therefore, a compound incorporating both a hindered phenol and an amine group could potentially offer synergistic stabilizing effects. Formulations for polyethylene stabilization often include a combination of different types of stabilizers, such as phenolic antioxidants and phosphites, to provide comprehensive protection against thermal and oxidative degradation. google.comspecialchem.com
Table 1: Examples of Hindered Phenolic Antioxidants in Polyethylene Stabilization
| Stabilizer Type | Chemical Name Example | Function |
|---|---|---|
| Hindered Phenol | Octadecyl 3,5-di-t-butyl-4-hydroxyhydrocinnamate | Primary antioxidant, melt processing stability |
| Hindered Phenol | Tetrakis[methylene-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate]methane | Primary antioxidant, long-term thermal stability |
| Bisphenol | 4,4'-Bis(2,6-di-tert-butylphenol) | Inhibits thermal oxidation of polymers. researchgate.net |
This table presents examples of related compounds used in the industry to illustrate the role of the chemical class.
Antioxidant Properties in Material Preservation
The antioxidant capability of this compound is fundamentally derived from its sterically hindered phenolic structure. Tert-butyl phenolic antioxidants (TBP-AOs) are widely used to inhibit oxidation in a variety of consumer and industrial products, thereby preserving their quality and extending their shelf life. nih.gov The primary mechanism of action involves the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize damaging free radicals. nih.gov
The process of material degradation, particularly in polymers and organic materials, is often initiated and propagated by free radical chain reactions, frequently triggered by heat, UV light, or exposure to oxygen. The introduction of a hindered phenolic antioxidant like a di-tert-butylphenol derivative interrupts this cycle.
The Antioxidant Mechanism:
Initiation: A free radical (R•) attacks the material's polymer chain (P-H), creating a polymer radical (P•).
Propagation: The polymer radical (P•) reacts with oxygen (O₂) to form a peroxy radical (P-OO•), which can then attack another polymer chain, propagating the damage.
Interruption: The hindered phenol (Ar-OH) donates its hydroxyl hydrogen to the peroxy radical (P-OO•), neutralizing it and forming a stable, non-reactive phenoxy radical (Ar-O•) and a hydroperoxide (P-OOH).
The steric hindrance provided by the two tert-butyl groups on the aromatic ring stabilizes the resulting phenoxy radical (Ar-O•), preventing it from initiating new radical chains. nih.gov This efficiency makes compounds like 2,4-di-tert-butylphenol and its derivatives potent antioxidants for material preservation. researchgate.net Studies on 2,4-di-tert-butylphenol (a closely related compound) have confirmed its ability to scavenge free radicals and combat oxidative damage. researchgate.net The presence of the amino group in this compound could further influence its antioxidant potential and its interaction within the material matrix.
Table 2: Research Findings on Antioxidant Activity of Related Phenols
| Compound | Finding | Application Context | Source |
|---|---|---|---|
| 2,4-di-tert-butylphenol (2,4-DTBP) | Exhibits significant antioxidant properties. | Found in various natural sources and used as a bioactive compound. | nih.govresearchgate.net |
| Butylated Hydroxytoluene (BHT) | Acts as an antioxidant by donating a hydrogen atom to quench active free radicals and stop lipid peroxidation. | Food preservation and industrial applications. | mdpi.com |
Conclusion and Future Research Directions
Summary of Key Research Findings
5-Amino-2,4-di-tert-butylphenol has emerged as a compound of significant interest, primarily due to its role as a key intermediate in the synthesis of pharmaceuticals. The most notable application is in the production of Ivacaftor, a drug used for the treatment of cystic fibrosis. google.comgoogle.comclearsynth.com Research has focused on optimizing its synthesis to improve yield and reduce costs, making the production of this vital medication more efficient. google.comgoogle.com
Beyond its role as a synthetic intermediate, studies have highlighted the antioxidant properties of this compound. The presence of the sterically hindered phenolic group contributes to its ability to scavenge free radicals, a characteristic shared with its parent compound, 2,4-di-tert-butylphenol (B135424). nih.govresearchgate.net This antioxidant activity suggests potential applications in mitigating oxidative stress-related conditions.
Furthermore, some research has explored the antimicrobial potential of this compound, indicating possible inhibitory effects against certain pathogens. However, this area of research is less developed compared to its application in pharmaceutical synthesis.
Unaddressed Research Questions and Gaps
Despite its importance as a synthetic intermediate, several aspects of this compound's broader biological and chemical profile remain underexplored. A significant gap exists in the comprehensive understanding of its mechanism of action as an antioxidant and antimicrobial agent. While its antioxidant properties are acknowledged, detailed studies on its specific interactions with biological systems and its efficacy in various models are lacking.
The full spectrum of its metabolic fate and potential toxicity in biological systems is not yet fully elucidated. While its precursor, 2,4-di-tert-butylphenol, has been studied for its environmental presence and biological effects, specific toxicological data for the aminated derivative is sparse. researchgate.net
Moreover, the exploration of its chemical reactivity beyond its use in the synthesis of Ivacaftor is limited. A deeper understanding of its reaction kinetics and the potential for derivatization could open up new synthetic pathways and applications.
Potential for Novel Applications and Derivatives
The inherent chemical structure of this compound, featuring both a nucleophilic amino group and a sterically hindered hydroxyl group, presents opportunities for the development of novel derivatives. These derivatives could be designed to enhance specific properties, such as solubility, bioavailability, or target specificity.
For instance, modification of the amino group could lead to the synthesis of new classes of antioxidants with improved efficacy or targeted delivery to specific cellular compartments. The development of deuterated analogs, such as this compound-d9, for use in metabolic studies and as internal standards in analytical methods is already underway. clearsynth.com
The synthesis of new coordination complexes with metal ions could also be an interesting avenue, potentially leading to catalysts or materials with unique electronic properties. The exploration of its use as a monomer in polymerization reactions could also yield novel polymers with built-in antioxidant capabilities.
Integration of Advanced Methodologies for Comprehensive Understanding
To address the existing knowledge gaps and unlock the full potential of this compound, the integration of advanced analytical and computational methodologies is crucial. High-throughput screening methods could be employed to rapidly assess the biological activity of a library of its derivatives against a wide range of targets.
Advanced spectroscopic techniques, such as two-dimensional NMR and mass spectrometry, can provide deeper insights into its chemical structure, reactivity, and interactions with biological macromolecules. Computational modeling and molecular docking studies can help in predicting the binding affinity of its derivatives to specific protein targets, thereby guiding the rational design of new therapeutic agents.
Furthermore, "omics" technologies, including genomics, proteomics, and metabolomics, can be utilized to understand the global effects of this compound and its derivatives on biological systems. This systems-level understanding will be invaluable in identifying new applications and ensuring the safety of any potential new products. The use of stable isotope-labeled versions of the compound will also be critical in conducting detailed pharmacokinetic and metabolism studies.
Q & A
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Define Critical Quality Attributes (CQAs) like crystallinity and particle size.
- Use process analytical technology (PAT) for real-time monitoring during synthesis .
Safety and Compliance
Q. What protocols ensure safe handling and waste disposal of this compound in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
